- A Concise Approach to Anthraquinone-Xanthone HeterodimersJournal of the American Chemical Society, 2018, 140(15), 5065-5068,
Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

90674-26-3 structure
商品名:3-Methoxy-5-methylbenzaldehyde
3-Methoxy-5-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-5-methylbenzaldehyde
- 3-Methoxy-5-methylbenzaldehyd
- 3-methoxy-5-methyl-benzaldehyde
- Benzaldehyde, 3-methoxy-5-methyl-
- AGEOJPQWDHZBRF-UHFFFAOYSA-N
- FCH887504
- 5100AC
- CM11998
- AB63000
- AS05606
- AX8222953
- 3-Methoxy-5-methylbenzaldehyde (ACI)
- m-Anisaldehyde, 5-methyl- (7CI)
- 90674-26-3
- SCHEMBL5883049
- DTXSID80454921
- CL9236
- SY104407
- DB-078772
- CS-0153250
- AKOS006307612
- Z1198308161
- AS-10314
- EN300-195986
- MFCD11046639
-
- MDL: MFCD11046639
- インチ: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
- InChIKey: AGEOJPQWDHZBRF-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=C(C)C=C(OC)C=1
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 95 ºC (0.11 Torr)
- フラッシュポイント: 112.0±15.3 ºC,
- 屈折率: 1.5475 (20 ºC)
- ようかいど: 極微溶性(0.57 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 1.81610
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-Methoxy-5-methylbenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at room temperature
3-Methoxy-5-methylbenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
3-Methoxy-5-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1327-10G |
3-methoxy-5-methylbenzaldehyde |
90674-26-3 | 97% | 10g |
¥ 1,023.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-20g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95+% | 20g |
3049.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98% | 5g |
¥372.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98% | 250mg |
¥43.00 | 2024-04-25 | |
Ambeed | A253581-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 250mg |
$6.0 | 2023-09-02 | |
Ambeed | A253581-100g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 100g |
$1250.0 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222953-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 250mg |
¥31.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68410-25g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 25g |
¥1269.0 | 2024-07-19 | |
TRC | M220450-100mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
Apollo Scientific | OR938577-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 98+% | 250mg |
£15.00 | 2025-03-21 |
3-Methoxy-5-methylbenzaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt
1.2 -78 °C; -78 °C → rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt
リファレンス
- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic PathwayJournal of the American Chemical Society, 2012, 134(30), 12402-12405,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
リファレンス
- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone ProductsOrganic Letters, 2020, 22(8), 2914-2919,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water
リファレンス
- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes)Chemische Berichte, 1988, 121(7), 1307-13,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt
リファレンス
- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus sourceSynthesis, 2007, (1), 65-74,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt
リファレンス
- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-olAngewandte Chemie, 2017, 56(21), 5912-5915,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
リファレンス
- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis ReactionsEuropean Journal of Organic Chemistry, 2022, 2022(24),,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane
リファレンス
- Total syntheses of O4,O9-dimethylstealthins A and C 1Journal of the Chemical Society, 1998, (2), 203-210,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
リファレンス
- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl estersJournal of Organic Chemistry, 2010, 75(10), 3507-3510,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinonesEuropean Journal of Organic Chemistry, 2001, (1), 163-171,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt
リファレンス
- Selective Electrochemical Oxygenation of Alkylarenes to CarbonylsOrganic Letters, 2021, 23(19), 7445-7449,
3-Methoxy-5-methylbenzaldehyde Raw materials
- 1-Bromo-3-methoxy-5-methylbenzene
- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-
- 1-(Bromomethyl)-3-methoxy-5-methylbenzene
- 3,5-Dimethylanisole
- (3-Methoxy-5-methylphenyl)methanol
3-Methoxy-5-methylbenzaldehyde Preparation Products
3-Methoxy-5-methylbenzaldehyde 関連文献
-
Sho Yamaguchi,Hiroshi Tanaka,Ryo Yamada,Susumu Kawauchi,Takashi Takahashi RSC Adv. 2014 4 32241
-
Anangamohan Panja,Mainak Das,Narayan Ch. Jana,Paula Brand?o,Rosa M. Gomila,Joaquín Ortega-Castro,Antonio Frontera,Partha Pratim Ray CrystEngComm 2023 25 2133
-
3. Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivativesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 347
-
4. Regiospecific anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff basesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Chem. Commun. 1978 407
-
Narayan Ch. Jana,Marko Jagodi?,Paula Brand?o,Moumita Patra,Radovan Herchel,Zvonko Jagli?i?,Anangamohan Panja RSC Adv. 2023 13 11311
-
6. Alkaloids of Daphnandra species. Part IX. Synthesis of (±)-hemirepanduline, the racemate of a degradation product of repandulineK. Aoki,John Harley-Mason J. Chem. Soc. C 1967 1957
-
Anangamohan Panja,Zvonko Jagli?i?,Radovan Herchel,Paula Brand?o,Kuheli Pramanik,Narayan Ch. Jana New J. Chem. 2022 46 5627
-
Anangamohan Panja,Zvonko Jagli?i?,Radovan Herchel,Paula Brand?o,Narayan Ch. Jana New J. Chem. 2022 46 18751
-
Kuheli Pramanik,Zvonko Jagli?i?,Radovan Herchel,Paula Brand?o,Narayan Ch. Jana,Anangamohan Panja Dalton Trans. 2023 52 1241
-
10. Alkaloids of Daphnandra species. Part IX. Synthesis of (±)-hemirepanduline, the racemate of a degradation product of repandulineK. Aoki,John Harley-Mason J. Chem. Soc. C 1967 1957
90674-26-3 (3-Methoxy-5-methylbenzaldehyde) 関連製品
- 621-59-0(Isovanillin)
- 39515-51-0(3-Phenoxybenzaldehyde)
- 591-31-1(3-Methoxybenzaldehyde)
- 120-14-9(Veratraldehyde)
- 121-33-5(Vanillin)
- 67-36-7(4-Phenoxybenzaldehyde)
- 123-11-5(p-Methoxybenzaldehyde)
- 7311-34-4(3,5-Dimethoxybenzaldehyde)
- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)
- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde

清らかである:99%/99%
はかる:25g/100g
価格 ($):309.0/1125.0